

# Amantadine as Adjunct Therapy with L-DOPA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers and drug development professionals, this guide provides a comprehensive analysis of **amantadine** as an adjunct therapy to L-DOPA for managing Parkinson's disease (PD), with a primary focus on its efficacy in treating L-DOPA-induced dyskinesia (LID).

The long-term use of L-DOPA, the gold standard for treating motor symptoms in PD, often leads to the development of debilitating LID. **Amantadine**, initially an antiviral medication, has been repurposed as an adjunct therapy to mitigate these motor complications. This guide synthesizes data from key clinical trials to provide a clear comparison of **amantadine**'s performance, details the experimental protocols employed in these studies, and visualizes the underlying mechanisms and workflows.

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from randomized controlled trials (RCTs) investigating the use of **amantadine** as an adjunct to L-DOPA in patients with Parkinson's disease and L-DOPA-induced dyskinesia. The data is presented for both extended-release (ER) and immediate-release (IR) formulations of **amantadine**.

# Efficacy of Amantadine in Reducing L-DOPA-Induced Dyskinesia



| Formula<br>tion | Study                        | Primary<br>Outcom<br>e<br>Measur<br>e          | Amanta<br>dine ER<br>+ L-<br>DOPA    | Placebo<br>+ L-<br>DOPA | Treatme<br>nt<br>Differen<br>ce (95%<br>CI) | p-value | Citation |
|-----------------|------------------------------|------------------------------------------------|--------------------------------------|-------------------------|---------------------------------------------|---------|----------|
| ER              | EASE<br>LID                  | Change<br>in<br>UDysRS<br>Total<br>Score       | -15.9                                | -8.0                    | -7.9<br>(-12.5 to<br>-3.3)                  | <0.001  | [1]      |
| ER              | EASED<br>Study               | Change in UDysRS Total Score (340 mg)          | 27%<br>reduction<br>from<br>baseline | -                       | -11.3<br>(-19.1 to<br>-3.5)                 | 0.005   | [2][3]   |
| ER              | Oertel et<br>al.             | Change in UDysRS Total Score                   | -                                    | -                       | -14.4<br>(-20.4 to<br>-8.3)                 | <0.0001 | [3]      |
| IR              | Snow et al.                  | Reductio<br>n in Total<br>Dyskinesi<br>a Score | ~24% reduction                       | -                       | -                                           | 0.004   | [4][5]   |
| IR              | Verhagen<br>Metman<br>et al. | Reductio<br>n in<br>Dyskinesi<br>a Score       | ~60% reduction                       | -                       | -                                           | -       | [4]      |

UDysRS: Unified Dyskinesia Rating Scale

# Impact of Amantadine on "ON" and "OFF" Time



| Formula<br>tion | Study             | Outcom<br>e<br>Measur<br>e                                     | Amanta<br>dine ER<br>+ L-<br>DOPA | Placebo<br>+ L-<br>DOPA | Treatme<br>nt<br>Differen<br>ce (95%<br>CI) | p-value  | Citation |
|-----------------|-------------------|----------------------------------------------------------------|-----------------------------------|-------------------------|---------------------------------------------|----------|----------|
| ER              | EASE<br>LID       | Change<br>in "OFF"<br>Time<br>(hours)                          | -0.6                              | +0.3                    | -0.9 (-1.6<br>to -0.2)                      | 0.02     | [1]      |
| ER              | EASE<br>LID 3     | Increase in "ON" Time without Troubles ome Dyskinesi a (hours) | +4.0                              | +2.1                    | +1.9                                        | <0.05    | [6]      |
| ER              | Meta-<br>analysis | Increase in "ON" Time without Troubles ome Dyskinesi a (hours) | -                                 | -                       | 2.50<br>(2.38 to<br>2.63)                   | <0.00001 | [7][8]   |

# **Safety and Tolerability: Common Adverse Events**



| Adverse Event         | Amantadine ER +<br>L-DOPA (%) | Placebo + L-DOPA<br>(%) | Citation |
|-----------------------|-------------------------------|-------------------------|----------|
| Visual Hallucinations | 23.8                          | 1.7                     | [1]      |
| Peripheral Edema      | 23.8                          | 0                       | [1]      |
| Dizziness             | 22.2                          | 0                       | [1]      |
| Constipation          | Common                        | -                       | [7][8]   |
| Dry Mouth             | Common                        | -                       | [7][8]   |
| Falls                 | Common                        | -                       | [7][8]   |

Note: Percentages may vary across different studies.

# **Experimental Protocols**

The majority of pivotal studies evaluating **amantadine** as an adjunct to L-DOPA for LID follow a similar methodological framework. Below is a detailed, representative experimental protocol synthesized from several key randomized controlled trials.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover trial. [2][9][10][11]

### Participant Population:

- Inclusion Criteria: Patients with a diagnosis of idiopathic Parkinson's disease, currently receiving a stable L-DOPA regimen, and experiencing troublesome L-DOPA-induced dyskinesia (e.g., at least 1 hour of troublesome dyskinesia per day).[1] Age typically between 30 and 85 years.[10]
- Exclusion Criteria: Atypical parkinsonism, significant cognitive impairment or psychosis, severe renal impairment, and use of other medications known to affect dyskinesia.

### Intervention:



- Experimental Group: **Amantadine** (either extended-release, e.g., 274 mg or 340 mg once daily at bedtime, or immediate-release, e.g., 100 mg two to three times daily) administered as an adjunct to the patient's existing L-DOPA therapy.[2][6][11]
- Control Group: Placebo administered on the same schedule as the active medication, in addition to the patient's standard L-DOPA regimen.

Study Duration: Treatment periods typically range from 8 to 25 weeks, with some open-label extension studies lasting up to 2 years.[1][2][7]

#### Outcome Measures:

- Primary Efficacy Endpoint: Change from baseline in the total score of a standardized dyskinesia rating scale, most commonly the Unified Dyskinesia Rating Scale (UDysRS) or the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IV.[1][2][3]
- · Secondary Efficacy Endpoints:
  - Change in daily "ON" time without troublesome dyskinesia, as recorded in patient diaries.
  - Change in daily "OFF" time.[1]
  - Clinician's Global Impression of Change (CGIC).[2]
  - Patient's Global Impression of Change (PGIC).
  - Changes in motor function assessed by the MDS-UPDRS Part III.
- Safety and Tolerability: Assessment of adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters throughout the study. Discontinuation rates due to AEs are also recorded.

Statistical Analysis: The primary analysis is typically a comparison of the least-squares mean change from baseline to the end of the treatment period in the primary efficacy endpoint between the **amantadine** and placebo groups. Mixed-model for repeated measures (MMRM) is often used to analyze the data.



# Visualizations Signaling Pathway of L-DOPA, Amantadine, and Dyskinesia



### Proposed Mechanism of Amantadine in L-DOPA-Induced Dyskinesia



Click to download full resolution via product page



Caption: **Amantadine**'s primary mechanism in reducing LID is through antagonism of the NMDA receptor.

## **Experimental Workflow for a Typical RCT**





Click to download full resolution via product page



Caption: Workflow of a randomized controlled trial for **amantadine** in L-DOPA-induced dyskinesia.

## **Logical Relationship of Amantadine Therapy**



Click to download full resolution via product page

Caption: Logical flow of **amantadine**'s role as an adjunct therapy for L-DOPA in Parkinson's disease.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASED Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Is Extended-Release Amantadine Effective at Treating Levodopa- Induced" by Maegan M. Mendoza [digitalcommons.pcom.edu]
- 4. dovepress.com [dovepress.com]
- 5. Amantadine extended-release capsules for levodopa-induced dyskinesia in patients with Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 8. Efficacy and safety of extended-release amantadine in levodopa-induced dyskinesias: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASED Study) PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amantadine as Adjunct Therapy with L-DOPA: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194251#validating-the-use-of-amantadine-as-an-adjunct-therapy-with-l-dopa]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com